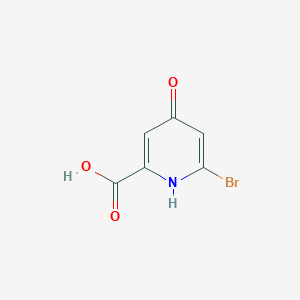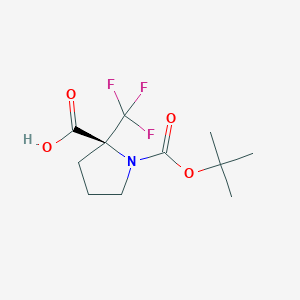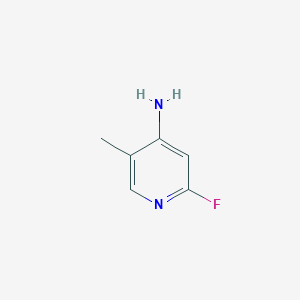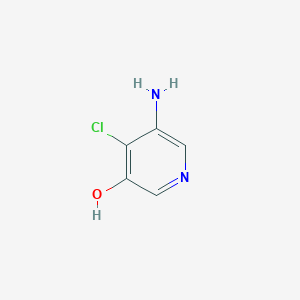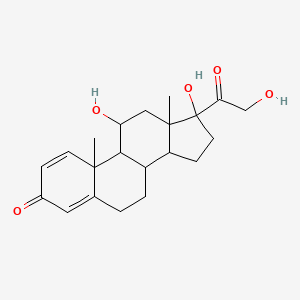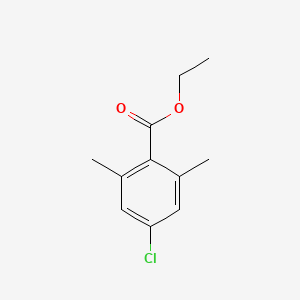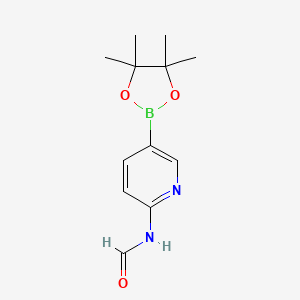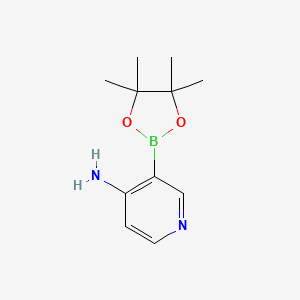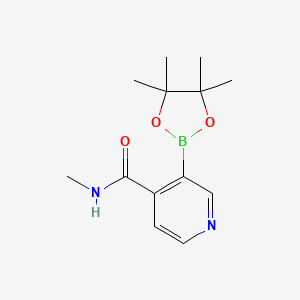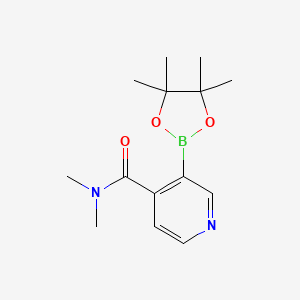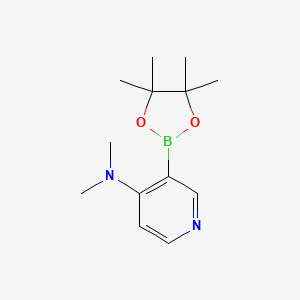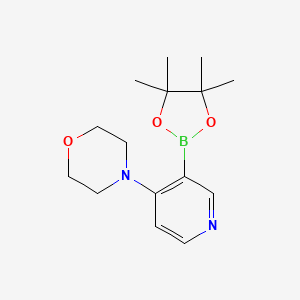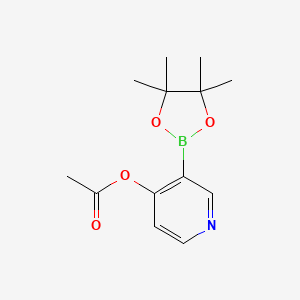
4-(Acetoxy)pyridine-3-boronic acid pinacol ester
Vue d'ensemble
Description
4-(Acetoxy)pyridine-3-boronic acid pinacol ester (4-APBP) is an organic compound that has recently gained popularity in the scientific community due to its versatile applications in a variety of fields. This molecule is a boronic ester with a pyridine ring and an acetoxy group attached. It has a number of interesting characteristics that make it attractive for use in research and development. For example, it has been found to be a powerful catalyst for a variety of synthetic reactions, and it has been used in the production of a wide range of materials, including polymers, pharmaceuticals, and biochemicals. In addition, it has been studied for its potential therapeutic applications in a number of different areas, including cancer and neurological disorders.
Applications De Recherche Scientifique
4-(Acetoxy)pyridine-3-boronic acid pinacol ester has a number of potential applications in scientific research. It has been used as a catalyst in a variety of synthetic reactions, including the synthesis of polymers, pharmaceuticals, and biochemicals. In addition, it has been studied for its potential therapeutic applications in a number of different areas, including cancer and neurological disorders. It has also been used in the production of novel materials, such as nanomaterials and nanocomposites. Finally, it has been studied for its potential use in drug delivery systems and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester is not fully understood. It is believed that the boronic ester group of the molecule acts as a catalyst for a variety of reactions, including the formation of polymers and the synthesis of pharmaceuticals. In addition, it is thought to be involved in the formation of hydrogen bonds and other interactions between molecules. Finally, it has been suggested that 4-(Acetoxy)pyridine-3-boronic acid pinacol ester may act as a ligand in some biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester have not been extensively studied. However, some studies have suggested that it may have an effect on the activity of certain enzymes and proteins. In addition, it has been suggested that 4-(Acetoxy)pyridine-3-boronic acid pinacol ester may have an effect on the expression of certain genes. Finally, it has been suggested that 4-(Acetoxy)pyridine-3-boronic acid pinacol ester may have an effect on the absorption of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Acetoxy)pyridine-3-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. For example, it is relatively stable, has a low toxicity, and is relatively inexpensive. In addition, it can be used in a variety of synthetic reactions and can be used to produce a wide range of materials. However, it is important to note that 4-(Acetoxy)pyridine-3-boronic acid pinacol ester is not suitable for all types of experiments. For example, it is not suitable for use in the synthesis of certain pharmaceuticals, and it is not suitable for use in certain biochemical processes.
Orientations Futures
There are a number of potential future directions for 4-(Acetoxy)pyridine-3-boronic acid pinacol ester research. For example, further research is needed to better understand the mechanism of action of this molecule and to identify potential therapeutic applications. In addition, further research is needed to determine the potential toxicity of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester and to identify potential drug delivery systems. Finally, further research is needed to identify potential applications of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester in the production of novel materials and nanomaterials.
Méthodes De Synthèse
The synthesis of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester is relatively straightforward and can be accomplished using a variety of methods. The most commonly used method involves the reaction of pyridine-3-boronic acid with an acetoxy group in the presence of a base. This reaction is generally carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a white, crystalline solid that is relatively stable and can be stored for extended periods of time.
Propriétés
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAPQUVFGNVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149429 | |
| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetoxy)pyridine-3-boronic acid pinacol ester | |
CAS RN |
2096338-81-5 | |
| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



